molecular formula C7H2Cl3N3 B13499855 2,3,7-Trichloropyrido[2,3-b]pyrazine

2,3,7-Trichloropyrido[2,3-b]pyrazine

Cat. No.: B13499855
M. Wt: 234.5 g/mol
InChI Key: VIXAGXIBGIVESO-UHFFFAOYSA-N
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Description

2,3,7-Trichloropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products . This compound is characterized by the presence of three chlorine atoms attached to the pyrido[2,3-b]pyrazine core structure.

Properties

Molecular Formula

C7H2Cl3N3

Molecular Weight

234.5 g/mol

IUPAC Name

2,3,7-trichloropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H2Cl3N3/c8-3-1-4-7(11-2-3)13-6(10)5(9)12-4/h1-2H

InChI Key

VIXAGXIBGIVESO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=C(C(=N2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,3,7-Trichloropyrido[2,3-b]pyrazine involves several steps:

Industrial production methods often involve optimizing these steps to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2,3,7-Trichloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Major products formed from these reactions include derivatives with different functional groups, which can exhibit varied biological activities.

Mechanism of Action

The mechanism of action of 2,3,7-Trichloropyrido[2,3-b]pyrazine involves interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2,3,7-Trichloropyrido[2,3-b]pyrazine can be compared with other similar compounds in the pyrido[2,3-b]pyrazine family:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2,3,7-Trichloropyrido[2,3-b]pyrazine is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Neuroprotective Activity

Recent studies have demonstrated that this compound exhibits notable neuroprotective effects. In vitro experiments showed that it can inhibit apoptosis in PC12 cells by modulating mitochondrial pathways. Specifically, it increases the Bcl-2/Bax ratio and decreases cytochrome C release, which leads to reduced activation of caspases 3 and 9. The effective concentration (EC50) for this neuroprotective activity was found to be approximately 5.44 μM .

Anticancer Activity

The compound has also shown promising results in cancer treatment. It was tested against various cancer cell lines including BEL-7402 and A549, yielding IC50 values of 9.4 μM and 7.83 μM respectively. These values indicate significant inhibitory effects on cell proliferation. Furthermore, it induced apoptosis in BEL-7402 cells as confirmed by fluorescence staining and flow cytometry analysis .

Apoptosis Induction

The compound's ability to induce apoptosis in cancer cells is attributed to its influence on key apoptotic proteins. By altering the expression levels of Bcl-2 family proteins and caspases, it effectively triggers programmed cell death in malignant cells.

Inhibition of Inflammatory Pathways

In addition to its anticancer properties, this compound has been shown to inhibit inflammatory responses by affecting signaling pathways such as NF-κB. This action could potentially contribute to its neuroprotective effects by reducing neuroinflammation associated with various neurodegenerative diseases .

Study on Neuroprotection

A study focused on the neuroprotective effects of this compound involved exposing differentiated PC12 cells to oxidative stress induced by H₂O₂. The compound significantly reduced cell death compared to controls, supporting its potential use in treating conditions like Parkinson's disease where oxidative stress plays a critical role .

Anticancer Efficacy

In another investigation involving the BEL-7402 cell line, researchers observed that treatment with the compound led to a marked decrease in cell viability and an increase in apoptotic markers. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies targeting liver cancer .

Comparative Analysis of Biological Activities

Activity Cell Line IC50/EC50 (μM) Mechanism
NeuroprotectionPC125.44 (EC50)Bcl-2/Bax modulation; caspase inhibition
AnticancerBEL-74029.4Induction of apoptosis
AnticancerA5497.83Inhibition of proliferation
Anti-inflammatoryRAW264.720NF-κB pathway inhibition

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